N-(N'-Benzoyl-hydrazinocarbothioyl)-nicotinamide
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Overview
Description
N~3~-[(2-BENZOYLHYDRAZINO)CARBOTHIOYL]NICOTINAMIDE is a complex organic compound with the molecular formula C15H12N4O4S It is known for its unique chemical structure, which includes a nicotinamide moiety linked to a benzoylhydrazine group through a carbothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(2-BENZOYLHYDRAZINO)CARBOTHIOYL]NICOTINAMIDE typically involves the reaction of nicotinamide with benzoylhydrazine in the presence of a carbothioylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Nicotinamide and benzoylhydrazine.
Carbothioylating Agent: Commonly used agents include thiophosgene or carbon disulfide.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol, with heating to around 60-80°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N3-[(2-BENZOYLHYDRAZINO)CARBOTHIOYL]NICOTINAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(2-BENZOYLHYDRAZINO)CARBOTHIOYL]NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoylhydrazine moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N~3~-[(2-BENZOYLHYDRAZINO)CARBOTHIOYL]NICOTINAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N3-[(2-BENZOYLHYDRAZINO)CARBOTHIOYL]NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
N~3~-[(2-BENZOYLHYDRAZINO)CARBOTHIOYL]NICOTINAMIDE can be compared with other similar compounds, such as:
N-[(2-benzoylhydrazino)carbothioyl]-2-nitrobenzamide: Shares a similar structure but with a nitro group instead of a nicotinamide moiety.
Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and its analogs, which have different biological activities and applications.
Properties
Molecular Formula |
C14H12N4O2S |
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Molecular Weight |
300.34 g/mol |
IUPAC Name |
N-(benzamidocarbamothioyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c19-12(11-7-4-8-15-9-11)16-14(21)18-17-13(20)10-5-2-1-3-6-10/h1-9H,(H,17,20)(H2,16,18,19,21) |
InChI Key |
DBLDQZLDQXLCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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